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Compound of Interest

Compound Name:
2-chloro-N-[2-(4-

ethoxyphenoxy)ethyl]acetamide

CAS No.: 929973-55-7

Cat. No.: B2401957

Get Quote

Executive Summary
CAS Number 34162-19-1, chemically identified as 2-Chloro-N-[2-(3,4-

diethoxyphenyl)ethyl]acetamide, is a specialized organic intermediate primarily utilized in the

synthesis of isoquinoline-based alkaloids and pharmaceutical compounds.[1][2][3] It serves as

a critical electrophilic building block, featuring a reactive chloroacetyl moiety attached to a

phenethylamine scaffold. This structural arrangement makes it an ideal precursor for Bischler-

Napieralski cyclization reactions, yielding 1-chloromethyl-3,4-dihydroisoquinolines, which are

scaffolds for various antispasmodic and vasoactive agents.

This guide provides a comprehensive technical analysis of CAS 34162-19-1, detailing its

physicochemical properties, safety protocols, and experimental applications in drug discovery.

Physicochemical Profile
The following data consolidates experimental values and calculated properties for CAS 34162-

19-1.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2401957#bc-rfq
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21490754.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21490754.htm
https://www.molaid.com/MS_296032
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2401957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Description

Chemical Name
2-Chloro-N-[2-(3,4-

diethoxyphenyl)ethyl]acetamide

Synonyms
N-(Chloroacetyl)-3,4-diethoxyphenethylamine;

2-Chloro-N-(3,4-diethoxyphenethyl)acetamide

Molecular Formula C₁₄H₂₀ClNO₃

Molecular Weight 285.77 g/mol

CAS Number 34162-19-1

Physical State Solid (Crystalline Powder)

Melting Point 74–78 °C

Solubility
Soluble in DMSO, Methanol, Dichloromethane;

Sparingly soluble in water

InChI Key ZQUNBDHAPOPRLA-UHFFFAOYSA-N

MDL Number MFCD03964639

Biological & Synthetic Significance
Mechanism of Action & Utility
CAS 34162-19-1 is not typically a final active pharmaceutical ingredient (API) but a

functionalized intermediate. Its biological relevance lies in its transformation into

pharmacophores:

Isoquinoline Synthesis: The core utility is the formation of the isoquinoline ring system. The

electron-rich 3,4-diethoxy ring facilitates electrophilic aromatic substitution (cyclization).

Alkylating Potential: The

-chloroamide group is a potent electrophile, capable of reacting with thiols or amines. This
property is exploited in medicinal chemistry to create covalent inhibitors or to attach the
phenethyl moiety to other scaffolds.
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Structural Pathway
The compound is synthesized via the N-acylation of 3,4-diethoxyphenethylamine with

chloroacetyl chloride. Subsequent treatment with a dehydrating agent (e.g., POCl₃) induces

cyclization to form the dihydroisoquinoline core, a key structure in drugs like Drotaverine

(though Drotaverine itself uses a benzyl substituent, this analog allows for 1-chloromethyl

substitution).

Experimental Protocols
Protocol A: Synthesis of CAS 34162-19-1
Rationale: This protocol ensures high yield by controlling the exotherm of the acylation reaction

and scavenging the HCl byproduct.

Reagents:

3,4-Diethoxyphenethylamine (1.0 eq)

Chloroacetyl chloride (1.1 eq)

Triethylamine (TEA) (1.2 eq)

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve 3,4-diethoxyphenethylamine (10 mmol) and TEA (12 mmol) in

anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool

the solution to 0 °C using an ice bath.

Addition: Add chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Critical: Maintain

temperature < 5 °C to prevent bis-acylation or polymerization.

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor

conversion via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

Work-up: Quench with saturated NaHCO₃ solution (30 mL). Separate the organic layer and

wash with 1M HCl (to remove unreacted amine) followed by brine.
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the

crude solid from Ethanol/Hexanes to obtain the target compound (Yield typically 85-90%).

Protocol B: Bischler-Napieralski Cyclization
(Downstream Application)
Rationale: Converts the linear amide into the bioactive isoquinoline heterocycle.

Reaction: Dissolve CAS 34162-19-1 (1.0 eq) in anhydrous toluene or acetonitrile.

Activation: Add Phosphorus oxychloride (POCl₃, 3.0 eq) cautiously.

Reflux: Heat the mixture to reflux (80–100 °C) for 2–4 hours. The solution typically darkens.

Isolation: Cool and evaporate volatiles. Basify carefully with NH₄OH to precipitate the 1-

chloromethyl-6,7-diethoxy-3,4-dihydroisoquinoline intermediate.

Hazards and Safety (GHS Classification)
CAS 34162-19-1 is an alkylating agent and must be handled with strict safety adherence.

Signal Word:DANGER

Hazard Class H-Code Hazard Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Acute Toxicity (Dermal) H312 Harmful in contact with skin.

Skin Corrosion/Irritation H315 Causes skin irritation.

Serious Eye Damage H318
Causes serious eye damage.

(Irreversible effects)

Acute Toxicity (Inhalation) H332 Harmful if inhaled.

STOT - Single Exposure H335
May cause respiratory

irritation.

Precautionary Measures:
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PPE: Wear nitrile gloves, lab coat, and chemical safety goggles (face shield recommended

due to H318).

Engineering Controls: Always handle within a certified chemical fume hood to prevent

inhalation of dust/aerosols.

First Aid: In case of eye contact, rinse immediately with water for 15+ minutes and seek

medical attention.

Visualization of Synthetic Pathway
The following diagram illustrates the synthesis of CAS 34162-19-1 and its conversion into an

isoquinoline scaffold.
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Figure 1: Synthetic workflow from amine precursor to isoquinoline scaffold via CAS 34162-19-

1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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